methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate
Description
Methyl 2-[2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted benzamide moiety. The benzamide group is modified with a 2-chloro substituent and a 1,1,3-trioxo-thiazolidine ring.
Properties
IUPAC Name |
methyl 2-[[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S/c1-27-18(24)12-4-2-3-5-15(12)20-17(23)13-10-11(6-7-14(13)19)21-16(22)8-9-28(21,25)26/h2-7,10H,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUBLNSEHAVINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity and are used in probe design.
Mode of Action
Thiazolidine motifs, a key component of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds.
Biochemical Pathways
Thiazolidine motifs are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.
Result of Action
Given the diverse therapeutic and pharmaceutical activity of thiazolidine derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Biological Activity
Methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a benzamide structure, which is crucial for its biological activity. The presence of the chloro and trioxo groups enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidine derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Analogous compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A study highlighted that certain thiazolidine derivatives inhibited COX-1 more effectively than traditional anti-inflammatory drugs like indomethacin. This suggests that this compound may also possess similar anti-inflammatory properties .
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still required.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in inflammatory pathways and oxidative stress.
- Scavenging Free Radicals : It may act as a free radical scavenger due to its structural features.
Study on Antioxidant and Anti-inflammatory Properties
A study investigated the effects of various thiazolidine derivatives on oxidative stress markers in vitro. The results indicated that these compounds significantly reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells. This suggests a protective effect against oxidative damage .
Cytotoxicity Assessment
In cell-based assays using B16F10 melanoma cells, analogs of thiazolidines were tested for cytotoxicity. Compounds similar to this compound showed low cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further therapeutic exploration .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| Methyl 2-[...]-benzoate | Moderate | Strong (COX inhibition) | Low (≤20 µM) |
| Thiazolidine Derivative A | High | Moderate | Moderate |
| Thiazolidine Derivative B | Low | Strong (COX inhibition) | High |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s 1,1,3-trioxo-thiazolidine moiety distinguishes it from other heterocyclic derivatives:
- Compound 37 (): Contains a triazole-imidazopyridine hybrid substituent instead of the thiazolidinone.
- Thiadiazole-Benzothiazole Derivatives (): Feature a 1,3,4-thiadiazole ring fused to a benzothiazole. These compounds exhibit antimicrobial activity, suggesting that the thiazolidinone in the target compound might similarly interact with microbial enzymes .
- Metsulfuron Methyl Ester (): A triazine-sulfonylurea herbicide. The triazine ring’s electron-deficient nature contrasts with the electron-withdrawing sulfone groups in the target compound, highlighting divergent applications (pesticide vs.
Substituent Effects on Bioactivity
- Chloro Substituent : Present in both the target compound and Methylclonazepam (), a benzodiazepine. Chlorine’s electron-withdrawing effects may enhance metabolic stability or receptor affinity in both cases .
- Ester vs. Amide Groups : The methyl benzoate in the target compound versus the furanylmethyl benzamide in ’s analogue (919682-19-2) influences lipophilicity. Higher lipophilicity in the furan derivative could improve blood-brain barrier penetration, whereas the ester may confer shorter metabolic half-life .
Data Table: Key Structural and Functional Attributes
Research Findings and Inferences
- Bioactivity: While direct data on the target compound’s bioactivity is absent, structural analogs like thiadiazoles () and sulfonylureas () suggest possible antimicrobial or enzyme-inhibitory roles. The thiazolidinone’s sulfone groups may mimic natural substrates in metabolic pathways .
- Physicochemical Properties : The methyl ester in the target compound likely enhances solubility in organic solvents compared to the furanylmethyl group in 919682-19-2, which may prioritize membrane permeability .
- Synthetic Challenges: Thiazolidinone synthesis often requires harsh oxidants (e.g., peroxides) to install sulfone groups, contrasting with milder conditions for triazoles or thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
